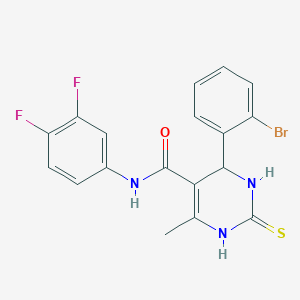![molecular formula C20H16BrN3O5S B3966703 3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide
Übersicht
Beschreibung
3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BSNB and is widely used in biochemical and physiological research.
Wirkmechanismus
BSNB works by binding to specific proteins and inhibiting their activity. The sulfonyl group of BSNB binds to the active site of the protein, preventing it from interacting with other molecules. This inhibition of protein activity can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
BSNB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of protein-protein interactions, and the induction of apoptosis. BSNB has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to disrupt protein-protein interactions by binding to specific proteins and preventing them from interacting with other proteins. BSNB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BSNB is its ability to selectively inhibit the activity of specific proteins. This specificity makes it a valuable tool for studying protein function and activity. However, BSNB also has some limitations. It can be difficult to obtain pure BSNB, and it can be challenging to use in some experimental setups due to its solubility properties.
Zukünftige Richtungen
There are several future directions for the use of BSNB in scientific research. One potential application is in the study of drug resistance in cancer cells. BSNB has been shown to induce apoptosis in cancer cells, and it may be possible to use BSNB to study the mechanisms of drug resistance in cancer cells. Another potential application is in the study of protein-protein interactions in the brain. BSNB has been shown to cross the blood-brain barrier, making it a potential tool for studying protein-protein interactions in the brain.
Conclusion:
In conclusion, BSNB is a valuable tool for scientific research, with various applications in the study of protein-protein interactions, enzyme activity, and drug discovery. The synthesis of BSNB involves the reaction of 4-bromo-N-(2-nitrophenyl)benzamide with benzylamine and sulfonyl chloride, and the resulting product is purified using column chromatography. BSNB works by binding to specific proteins and inhibiting their activity, resulting in various biochemical and physiological effects. While BSNB has some limitations, it has several potential future directions for use in scientific research.
Wissenschaftliche Forschungsanwendungen
BSNB has various applications in scientific research, including the study of protein-protein interactions, enzyme activity, and drug discovery. BSNB is commonly used as a probe to study the binding of proteins to other molecules. It has been used to study the binding of proteins to DNA and RNA, as well as the binding of proteins to other proteins. BSNB has also been used to study enzyme activity by inhibiting the activity of enzymes and monitoring the resulting effects.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-4-bromo-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-16-11-10-15(20(25)23-17-8-4-5-9-18(17)24(26)27)12-19(16)30(28,29)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVFFDTJLIXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)
![1-phenylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B3966628.png)


![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966641.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B3966667.png)
![5-(2,4-dimethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966680.png)

![N-[3-(4-morpholinyl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3966699.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-nitrophenyl)benzamide](/img/structure/B3966721.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966730.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B3966735.png)